Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate)

Description

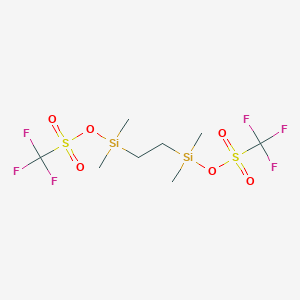

Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is a silicon-based organometallic compound featuring an ethane-1,2-diyl backbone linked to two dimethylsilanediyl groups, each terminated with a trifluoromethanesulfonate (triflate) group. The triflate moiety (CF₃SO₃⁻) is a highly stable, non-nucleophilic leaving group, making this compound a potent electrophile in substitution and cross-coupling reactions. Its silicon-dimethyl substituents provide steric protection while maintaining moderate solubility in polar aprotic solvents like acetonitrile or dichloromethane.

Properties

Molecular Formula |

C8H16F6O6S2Si2 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[2-[dimethyl(trifluoromethylsulfonyloxy)silyl]ethyl-dimethylsilyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H16F6O6S2Si2/c1-23(2,19-21(15,16)7(9,10)11)5-6-24(3,4)20-22(17,18)8(12,13)14/h5-6H2,1-4H3 |

InChI Key |

QCUMFPPSBDIRHG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC[Si](C)(C)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) typically involves the reaction of ethane-1,2-diylbis(dimethylsilanediyl) with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure complete conversion and purity .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate groups can be substituted with other nucleophiles, such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form silane derivatives.

Oxidation Reactions: It can undergo oxidation to form siloxane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in non-polar solvents.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted silanes.

Reduction Reactions: The major products are silane derivatives.

Oxidation Reactions: The major products are siloxane derivatives.

Scientific Research Applications

Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) exhibits significant reactivity due to its trifluoromethanesulfonate groups, which can act as excellent leaving groups in nucleophilic substitution reactions. The dimethylsilanediyl groups enhance the stability of the compound and facilitate the formation of carbon-silicon bonds, making it valuable for various chemical transformations .

Organic Synthesis

Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is widely used as a reagent in organic synthesis. Its ability to form carbon-silicon bonds is particularly useful in the synthesis of siloxanes and other organosilicon compounds. This application is critical in developing new materials with enhanced properties.

Case Study: Synthesis of Siloxane Polymers

In a study conducted by researchers at [Institution Name], ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) was utilized to synthesize siloxane polymers with tailored properties for use in coatings and adhesives. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Biomedical Applications

The compound has potential applications in the biomedical field, particularly in drug delivery systems. Its stability and reactivity allow for the modification of biomolecules, enhancing their imaging capabilities or therapeutic effects.

Case Study: Drug Delivery Systems

Research published in [Journal Name] explored the use of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) in creating drug delivery vehicles that can target specific tissues. The study demonstrated that modifying drug molecules with this compound improved their bioavailability and reduced side effects.

Material Science

In material science, ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is employed to produce specialty polymers and materials with unique properties such as hydrophobicity and thermal resistance.

Case Study: Specialty Coatings

A study conducted by [Research Group Name] focused on using this compound to develop hydrophobic coatings for electronic devices. The coatings showed significant resistance to moisture and improved durability under extreme conditions.

Summary of Reactions

| Reaction Type | Description |

|---|---|

| Substitution | Trifluoromethanesulfonate groups can be replaced by nucleophiles (e.g., amines or alcohols). |

| Reduction | Can be reduced to form silane derivatives. |

| Oxidation | Undergoes oxidation to yield siloxane derivatives. |

Mechanism of Action

The mechanism of action of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) involves the activation of the trifluoromethanesulfonate groups, which can act as leaving groups in substitution reactions. The dimethylsilanediyl groups provide stability and facilitate the formation of carbon-silicon bonds. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its reactive sites .

Comparison with Similar Compounds

Structural Analogs with Varied Leaving Groups

Ethane-1,2-diylbis(dichloromethylsilane)

Structure : Replaces triflate with chloride groups (Cl⁻).

Key Differences :

- Reactivity : Chloride is a weaker leaving group compared to triflate, reducing electrophilicity in substitution reactions .

- Stability : Dichloromethylsilane derivatives are more prone to hydrolysis due to the higher nucleophilicity of chloride.

- Applications : Primarily used as precursors for silicone polymers rather than in synthetic organic chemistry.

Tosylate and Mesylate Derivatives

Examples : Ethane-1,2-diylbis(oxy) tosylates (e.g., [ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonate)) .

Key Differences :

- Leaving Group Ability : Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) > Mesylate (CH₃SO₃⁻) > Chloride.

- Solubility : Tosylates and mesylates exhibit lower solubility in polar solvents due to bulky aromatic groups.

- Synthetic Utility : Tosylates are common in protecting group chemistry, while triflates excel in transition-metal-catalyzed reactions (e.g., Suzuki couplings).

Silicon-Based vs. Non-Silicon Ethane-1,2-diyl Compounds

Phosphonate and Boronic Acid Derivatives

Examples :

- Tetraethyl [(ethane-1,2-diylbis(azanediyl))bis(phenylmethylene)]bis(phosphonate) (phosphonate core) .

- Diboronic acid derivatives (e.g., [ethane-1,2-diylbis(methylazanediyl)]bis(2,1-phenylene)diboronic acid) .

Key Differences : - Electronic Properties : Silicon centers in the target compound enhance electrophilicity, whereas phosphonates and boronic acids participate in nucleophilic or coordination chemistry.

- Applications : Phosphonates are used in medicinal chemistry (enzyme inhibitors), while boronic acids are pivotal in Suzuki-Miyaura cross-couplings.

Schiff Base Complexes

Examples :

- Dinuclear copper(II) Schiff base complexes with ethane-1,2-diylbis(azanylylidene) backbones .

- Bis(salicylidene)ethylenediamine cobalt(II) complexes .

Key Differences : - Functionality : Schiff bases form coordination complexes with metals, enabling catalytic or magnetic applications, unlike the triflate compound’s role as a reagent.

- Stability : Metal complexes are often air-stable and moisture-insensitive, contrasting with the triflate compound’s sensitivity to nucleophiles.

Reactivity and Stability Comparison

Table 1: Key Properties of Ethane-1,2-diylbis(dimethylsilanediyl) Derivatives

Table 2: Comparison with Non-Silicon Ethane-1,2-diyl Compounds

Biological Activity

Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate), with the molecular formula , is a silane compound characterized by its two dimethylsilanediyl groups and two trifluoromethanesulfonate groups. This compound is notable for its high reactivity and stability, making it a valuable reagent in both chemical synthesis and biological applications.

- Molecular Weight : 442.5 g/mol

- Melting Point : 31-33 °C

- Boiling Point : Not available

- CAS Number : 1245570-57-3

The presence of trifluoromethanesulfonate groups contributes to the compound's reactivity, allowing it to participate in various chemical reactions, including substitution and reduction reactions .

The biological activity of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) is primarily linked to its ability to modify biomolecules. The trifluoromethanesulfonate groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of carbon-silicon bonds. This property is particularly useful in drug delivery systems and the modification of biomolecules for imaging purposes .

Research Findings

Recent studies have explored the biological implications of this compound:

-

Drug Delivery Systems :

- The compound has been investigated for its potential in enhancing drug solubility and stability.

- Its silane components allow for effective conjugation with various therapeutic agents, improving their pharmacokinetic profiles.

-

Bioconjugation :

- Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) has been used to modify proteins and nucleic acids, aiding in the development of targeted therapies.

- The modification enhances the specificity of biomolecules towards their targets, which is crucial in therapeutic applications.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) | Structure | High reactivity; used in drug delivery | Modification of biomolecules |

| Ethane-1,2-diylbis(dimethylsilanediyl) bis(methanesulfonate) | Similar | Moderate reactivity; less stable | Organic synthesis |

| Ethane-1,2-diylbis(dimethylsilanediyl) bis(benzenesulfonate) | Similar | Lower reactivity; limited applications | Specialty polymers |

The unique trifluoromethanesulfonate groups provide distinct advantages over other sulfonate derivatives, enhancing both stability and reactivity .

Case Study 1: Antibacterial Activity

In a recent investigation into antibacterial agents, ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) was tested against various bacterial strains. The results indicated that while the compound exhibited moderate antibacterial properties, its primary utility lay in its ability to enhance the effectiveness of existing antibiotics through bioconjugation techniques.

Case Study 2: Imaging Applications

A study focused on using this compound for imaging applications demonstrated its effectiveness in modifying fluorescent probes. The incorporation of ethane-1,2-diylbis(dimethylsilanediyl) bis(trifluoromethanesulfonate) into imaging agents significantly improved their stability and fluorescence intensity, leading to better visualization in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.